REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].Br[CH2:10][CH2:11][CH2:12][CH2:13]Br.[OH-:15].[K+]>O>[OH:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][CH2:10][CH2:11][CH2:12][CH2:13][O:15][C:5]2[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.25 kg
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
231.25 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A five neck five liter round bottom flask equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
two condensers, and a dropping funnel is purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
is slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a slow nitrogen
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
a white material precipitates
|
Type
|
TEMPERATURE
|
Details
|
in increasing amounts as the refluxing
|
Type
|
WAIT
|
Details
|
is continued an additional hour
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched
|
Type
|
TEMPERATURE
|
Details
|
before cooling
|
Type
|
ADDITION
|
Details
|
by pouring into 6 liters
|
Type
|
FILTRATION
|
Details
|
before filtering under reduced pressure
|
Type
|
WASH
|
Details
|
washing with several portions of boiling water
|
Type
|
CUSTOM
|
Details
|
to remove hydroquinone
|
Type
|
CUSTOM
|
Details
|
The white residue is dried in a vacuum oven at 140° C. to a weight of 240 grams
|
Type
|
ADDITION
|
Details
|
treated with decolorizing carbon
|
Type
|
FILTRATION
|
Details
|
filtered through a filter acid, celite
|
Type
|
CUSTOM
|
Details
|
to remove particulates and colored impurities
|
Type
|
CUSTOM
|
Details
|
A total of 154 grams of a white produce
|
Type
|
CUSTOM
|
Details
|
is recovered from a series of filtrates
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to recover 135 grams (46% yield
|
Type
|
CUSTOM
|
Details
|
Another crystallization from 3 liters
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(OCCCCOC2=CC=C(C=C2)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |